molecular formula C14H11ClN2O4S B5757401 N-1,2-benzisoxazol-3-yl-5-chloro-2-methoxybenzenesulfonamide

N-1,2-benzisoxazol-3-yl-5-chloro-2-methoxybenzenesulfonamide

Cat. No. B5757401
M. Wt: 338.8 g/mol
InChI Key: VPYHWBAHLRUXPH-UHFFFAOYSA-N
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Description

N-1,2-benzisoxazol-3-yl-5-chloro-2-methoxybenzenesulfonamide, also known as CI-994, is a small molecule inhibitor that has garnered interest in the scientific community due to its potential as a therapeutic agent. CI-994 has been shown to have anticancer effects, making it a promising candidate for cancer treatment. In

Scientific Research Applications

N-1,2-benzisoxazol-3-yl-5-chloro-2-methoxybenzenesulfonamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, lung, breast, and colon cancer cells. N-1,2-benzisoxazol-3-yl-5-chloro-2-methoxybenzenesulfonamide has also been shown to enhance the efficacy of other chemotherapeutic agents, making it a promising candidate for combination therapy. In addition to its anticancer effects, N-1,2-benzisoxazol-3-yl-5-chloro-2-methoxybenzenesulfonamide has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

N-1,2-benzisoxazol-3-yl-5-chloro-2-methoxybenzenesulfonamide works by inhibiting histone deacetylase (HDAC), an enzyme that plays a role in gene expression. HDAC inhibitors have been shown to promote the expression of genes that are involved in cell cycle arrest, differentiation, and apoptosis. N-1,2-benzisoxazol-3-yl-5-chloro-2-methoxybenzenesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising anticancer agent.
Biochemical and Physiological Effects:
N-1,2-benzisoxazol-3-yl-5-chloro-2-methoxybenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce the expression of genes involved in cell cycle arrest and apoptosis, as well as genes involved in differentiation. N-1,2-benzisoxazol-3-yl-5-chloro-2-methoxybenzenesulfonamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-1,2-benzisoxazol-3-yl-5-chloro-2-methoxybenzenesulfonamide is its specificity for HDAC inhibition. This specificity allows for targeted effects on gene expression, making it a promising candidate for cancer treatment. However, N-1,2-benzisoxazol-3-yl-5-chloro-2-methoxybenzenesulfonamide has also been shown to have limitations in terms of its toxicity and pharmacokinetics. Further research is needed to optimize the dosing and delivery of N-1,2-benzisoxazol-3-yl-5-chloro-2-methoxybenzenesulfonamide to minimize toxicity and improve efficacy.

Future Directions

There are several future directions for research on N-1,2-benzisoxazol-3-yl-5-chloro-2-methoxybenzenesulfonamide. One area of interest is the development of combination therapies that include N-1,2-benzisoxazol-3-yl-5-chloro-2-methoxybenzenesulfonamide and other chemotherapeutic agents. Another area of interest is the optimization of dosing and delivery to minimize toxicity and improve efficacy. In addition, further research is needed to explore the potential of N-1,2-benzisoxazol-3-yl-5-chloro-2-methoxybenzenesulfonamide as a treatment for neurodegenerative diseases. Overall, N-1,2-benzisoxazol-3-yl-5-chloro-2-methoxybenzenesulfonamide has shown promise as a therapeutic agent, and further research is needed to fully explore its potential.

Synthesis Methods

N-1,2-benzisoxazol-3-yl-5-chloro-2-methoxybenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 1,2-benzisoxazole in the presence of a base. The resulting product is then treated with ammonia to yield N-1,2-benzisoxazol-3-yl-5-chloro-2-methoxybenzenesulfonamide. The synthesis of N-1,2-benzisoxazol-3-yl-5-chloro-2-methoxybenzenesulfonamide has been optimized to increase yield and purity, making it a viable option for large-scale production.

properties

IUPAC Name

N-(1,2-benzoxazol-3-yl)-5-chloro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4S/c1-20-12-7-6-9(15)8-13(12)22(18,19)17-14-10-4-2-3-5-11(10)21-16-14/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYHWBAHLRUXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669422
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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